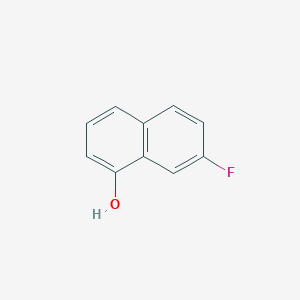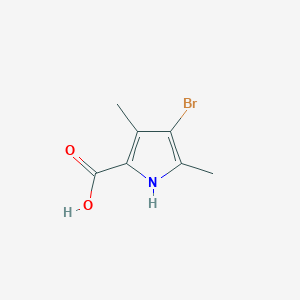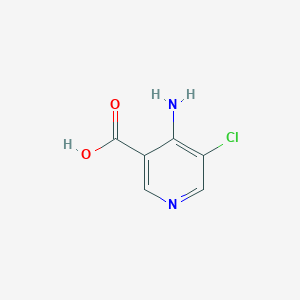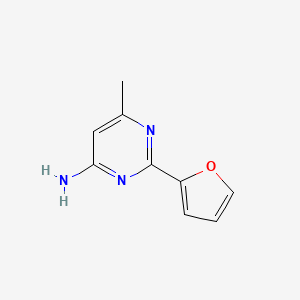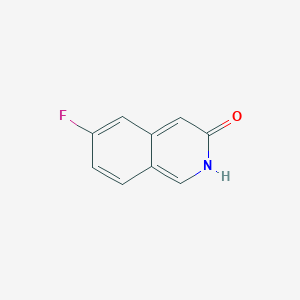![molecular formula C11H11FO2 B1342933 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267316-41-5](/img/structure/B1342933.png)
1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid" is a cyclopropane derivative with a fluorophenyl group attached to it. Cyclopropane derivatives are known for their unique chemical and physical properties due to the strain in the three-membered ring. The presence of the fluorine atom can significantly affect the reactivity and stability of the molecule due to its electronegativity and the ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of fluorinated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. A related synthesis approach for a fluorinated analog of 1-aminocyclopropane carboxylic acid is described,
科学的研究の応用
Synthesis and Chemical Properties
1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid serves as a precursor in synthetic chemistry, illustrating the broad utility of cyclopropane derivatives. Its synthesis from commercially available cyclopropane-1-carboxylic acid through multi-step nucleophilic substitution and ester hydrolysis has been documented, highlighting a method to achieve high yields and confirming the structure via NMR and MS spectrum techniques (Zhou et al., 2021). Moreover, the utility of cyclopropane derivatives in generating biologically active compounds and natural products has been emphasized through the synthesis and biological evaluation of molecules incorporating the cyclopropane motif for potential antifungal, antimicrobial, antiviral, and antitumoral activities (Coleman & Hudson, 2016).
Biological Activity and Mechanistic Insights
Cyclopropane derivatives have been investigated for their inhibitory effects on various biological targets. For instance, compounds structurally related to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid have been studied for their inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, demonstrating the role of the cyclopropane ring in modulating biological activity (Dourtoglou & Koussissi, 2000). Such findings contribute to understanding the biochemical pathways involved in ethylene production and its regulation in plants.
Material Science and Structural Analysis
The structural characteristics of cyclopropane derivatives, including those similar to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, have been explored through X-ray crystallography to understand their molecular interactions and stability. Studies have identified the potential involvement of C–F bonds in hydrogen bonding, indicating a significant aspect of their chemical behavior and interaction with other molecules (Fröhlich et al., 2006).
Conformational Analysis and Drug Design
Cyclopropane units are utilized to restrict the conformation of biologically active compounds, aiming to enhance activity and specificity. This strategy has been applied in the design of conformationally restricted analogues of histamine, leveraging the cyclopropane ring's ability to influence molecular geometry and thus, potentially, biological activity (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of accidental release, the area should be ventilated, and spills should be prevented from entering sewers, watercourses, or low areas .
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHGOMIUBXLQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


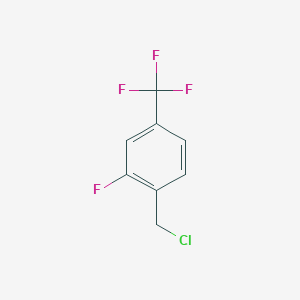
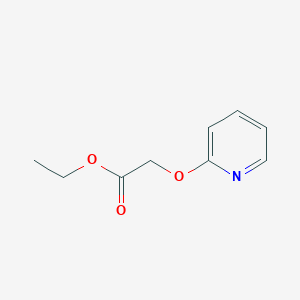
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
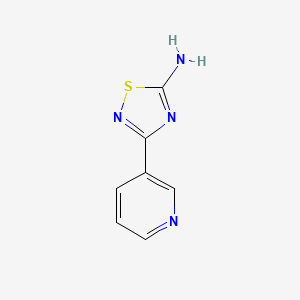
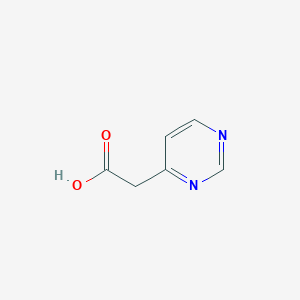
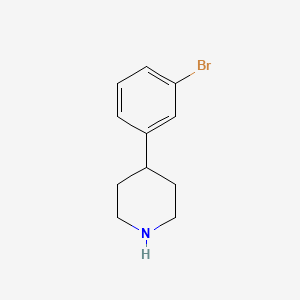
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
